4-tert-butyl-N-m-tolylthiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
4-tert-butyl-N-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-10-6-5-7-11(8-10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16) |
InChI Key |
JCIZSRYCZWHMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Tert Butyl N M Tolylthiazol 2 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring in 2-aminothiazole (B372263) derivatives is an electron-rich system, making it susceptible to electrophilic substitution. Theoretical calculations and experimental evidence suggest that the C-5 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.net The C-4 position is the next most reactive site. researchgate.net
Electrophilic Substitution: For 4-tert-butyl-N-m-tolylthiazol-2-amine, the C-4 position is already substituted with a bulky tert-butyl group. This leaves the C-5 position as the most probable site for reactions like halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination would be expected to yield the 5-bromo derivative. The reaction of 2-aminothiazoles with molecular bromine under acidic conditions is a known method for introducing a bromine atom at the C-5 position. mdpi.com
Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring itself is less common unless activated by an electron-withdrawing group or through the formation of a diazonium salt. The primary amino group of a 2-aminothiazole can be diazotized and subsequently replaced by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (e.g., chloro) or other functionalities at the C-2 position. nih.gov However, in the case of this compound, the exocyclic amine is a secondary amine and cannot be directly diazotized. Nucleophilic attack is more likely to occur at the C-2 position. researchgate.net
Reactions Involving the Exocyclic Amine Functionality
The exocyclic secondary amine in this compound is a key site for a variety of chemical transformations. These reactions are crucial for building molecular diversity and are frequently employed in the synthesis of libraries of compounds for biological screening. nih.gov
Common reactions include:
Acylation: The amine can readily react with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents like EDCI) to form the corresponding amides. mdpi.comnih.gov For example, reaction with chloroacetyl chloride would yield N-(4-tert-butyl-thiazol-2-yl)-2-chloro-N-m-tolyl-acetamide. ijpsr.comsemanticscholar.org This acylated product can then serve as an intermediate for further nucleophilic substitutions. semanticscholar.orgresearchgate.net
Sulfonylation: Reaction with sulfonyl chlorides, such as various benzenesulfonyl chlorides, in the presence of a base, leads to the formation of sulfonamides. excli.de This has been a common strategy to synthesize derivatives with potential antioxidant and antimicrobial activities. excli.de
Reaction with Isocyanates and Isothiocyanates: The amine can undergo addition reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.comnih.gov These reactions are valuable for introducing diverse substituents and have been used to create libraries of potential kinase inhibitors. semanticscholar.org
Condensation Reactions: The exocyclic amine can participate in condensation reactions with aldehydes and ketones to form Schiff bases, although this is more typical for primary 2-aminothiazoles. mdpi.comresearchgate.net It can also be involved in multicomponent reactions to generate more complex heterocyclic systems. sciforum.net
The table below summarizes potential reactions involving the exocyclic amine, based on established chemistry of 2-aminothiazole derivatives.
| Reaction Type | Reagent Example | Potential Product Structure |
| Acylation | Acetyl chloride | N-(4-tert-butyl-thiazol-2-yl)-N-m-tolyl-acetamide |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride | N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-N-m-tolyl-benzenesulfonamide |
| Urea Formation | Phenyl isocyanate | 1-(4-tert-butyl-thiazol-2-yl)-1-m-tolyl-3-phenyl-urea |
| Thiourea Formation | Phenyl isothiocyanate | 1-(4-tert-butyl-thiazol-2-yl)-1-m-tolyl-3-phenyl-thiourea |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, and extensive SAR studies have been conducted on its derivatives to optimize their biological activity. nih.govexcli.de For this compound, SAR exploration would logically focus on modifications at three key positions: the tolyl ring, the exocyclic amine linker, and the C-5 position of the thiazole ring.
Modification of the N-Aryl Group (m-tolyl): The electronic and steric properties of the tolyl ring can be systematically varied. This involves introducing different substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at various positions on the phenyl ring to probe interactions with the target protein. researchgate.net
Derivatization of the Exocyclic Amine: As discussed in section 3.2, converting the amine to various amides, sulfonamides, ureas, and thioureas is a primary strategy. The nature of the substituent introduced can significantly impact potency and selectivity. nih.govnih.gov For instance, studies on kinase inhibitors have shown that the type of amide or urea linkage is critical for activity. nih.gov
Functionalization of the Thiazole C-5 Position: Introducing substituents at the C-5 position can modulate the compound's properties. This is typically achieved by starting with a 5-halo-2-aminothiazole intermediate, which can then undergo further reactions. nih.govnih.gov For example, a 5-bromo derivative could be used in cross-coupling reactions to introduce new aryl or alkyl groups. nih.gov
The following table outlines common derivatization points for SAR studies on a 2-aminothiazole scaffold.
| Derivatization Point | Example Modification | Rationale for SAR |
| N-Aryl Ring | Introduction of electron-withdrawing/donating groups | Probe electronic requirements of the binding pocket |
| Exocyclic Amine | Conversion to amides, ureas, sulfonamides | Alter hydrogen bonding capacity and conformation |
| Thiazole C-5 Position | Halogenation followed by cross-coupling | Introduce diverse substituents to explore new binding interactions |
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of heterocyclic compounds. thieme-connect.de To apply these methods to the this compound scaffold, a halogenated precursor is typically required.
Assuming the synthesis of a 5-bromo-4-tert-butyl-N-m-tolylthiazol-2-amine intermediate, a variety of cross-coupling reactions could be employed:
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst would introduce new aromatic rings at the C-5 position. nih.gov This is a widely used method for expanding the chemical space of drug candidates. nih.gov
Heck Coupling: Palladium-catalyzed reaction with an alkene would append an alkenyl group to the C-5 position.
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would install an alkynyl substituent at C-5.
Buchwald-Hartwig Amination: This reaction could be used to couple a new amine to the C-5 position, further diversifying the structures available for SAR studies.
These reactions dramatically increase the accessible range of derivatives, allowing for fine-tuning of the molecule's properties to achieve desired biological activity and pharmacokinetic profiles. acs.org
Advanced Structural Characterization and Elucidation
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic methods provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule. Through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a detailed picture of the molecular structure of 4-tert-butyl-N-m-tolylthiazol-2-amine can be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of its constituent fragments and related known compounds such as 4-tert-butylaniline, 2-amino-4-tert-butylphenol, and tert-butylamine. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group are expected to appear as a sharp singlet, likely in the upfield region around 1.3 ppm. The protons of the m-tolyl group will present as a more complex pattern in the aromatic region (approximately 7.0-7.5 ppm), with their specific shifts and coupling patterns dependent on their substitution pattern. The methyl group on the tolyl ring would likely appear as a singlet around 2.3 ppm. The single proton on the thiazole (B1198619) ring is also expected in the aromatic region, likely around 6.5-7.0 ppm. The N-H proton will give rise to a broad singlet whose chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. The quaternary carbon of the tert-butyl group is expected around 34 ppm, while the methyl carbons of this group should appear near 31 ppm. The carbons of the tolyl and thiazole rings will resonate in the downfield region (110-160 ppm). The methyl carbon of the tolyl group is anticipated around 21 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-butyl (9H) | ~ 1.3 | Singlet |
| tolyl-CH₃ (3H) | ~ 2.3 | Singlet |
| thiazole-H (1H) | ~ 6.7 | Singlet |
| tolyl-H (aromatic, 4H) | ~ 7.0 - 7.4 | Multiplet |
| N-H (1H) | Variable | Broad Singlet |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| tolyl-CH₃ | ~ 21 |
| tert-butyl (CH₃)₃ | ~ 31 |
| tert-butyl (quaternary C) | ~ 34 |
| Aromatic & Thiazole Carbons | ~ 110 - 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
The fragmentation of the molecule under electron ionization is expected to proceed through characteristic pathways. A prominent fragmentation would likely be the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at [M-15]. Another expected fragmentation is the cleavage of the tert-butyl group itself, leading to a peak at [M-57]. Cleavage of the N-tolyl bond could also occur.
Predicted Mass Spectrometry Data
| m/z Value | Predicted Fragment |
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl group |
| [M-57]⁺ | Loss of the tert-butyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.
A secondary amine N-H stretch should be visible as a single, sharp to moderately broad band in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations of the aromatic (tolyl and thiazole) and aliphatic (tert-butyl and methyl) groups will appear around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. The C=N stretching of the thiazole ring is expected in the 1650-1550 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. The C-N stretching of the aromatic amine is anticipated to be in the 1335-1250 cm⁻¹ region.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | ~ 3350 - 3310 |
| Aromatic C-H Stretch | ~ 3100 - 3000 |
| Aliphatic C-H Stretch | ~ 2960 - 2850 |
| C=N Stretch (thiazole) | ~ 1650 - 1550 |
| Aromatic C=C Stretch | ~ 1600 - 1450 |
| Aromatic C-N Stretch | ~ 1335 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would precisely define the dihedral angle between the thiazole ring and the m-tolyl substituent, which is crucial for understanding the degree of steric hindrance and electronic communication between these two ring systems. It would also confirm the geometry around the nitrogen atom and the conformation of the tert-butyl group.
Conformational Analysis and Stereochemical Considerations
The conformational flexibility of this compound is primarily associated with the rotation around the C-N single bond connecting the tolyl group to the thiazole ring and the rotation of the tert-butyl group. The bulky tert-butyl group is expected to adopt a staggered conformation to minimize steric strain.
The orientation of the m-tolyl group relative to the thiazole ring will be a key stereochemical feature. Due to steric hindrance between the ortho protons of the tolyl ring and the thiazole ring, a non-planar conformation is highly likely. Computational modeling, in conjunction with any future X-ray crystallographic data, would be invaluable in determining the most stable conformation and the energy barriers to rotation around the C-N bond. There are no chiral centers in this molecule, so it is achiral.
Biological Activity and Mechanistic Investigations Pre Clinical Focus
Target Identification and Molecular Mechanism of Action
Enzyme Inhibition and Activation Studies
No studies were identified that investigated the inhibitory or activating effects of 4-tert-butyl-N-m-tolylthiazol-2-amine on specific enzymes.
Receptor Binding and Modulation (e.g., CCR4 Antagonism)
There is no available data to confirm or deny the binding of this compound to the CCR4 receptor or any other receptor.
Modulation of Cellular Pathways (e.g., Cell Cycle, Apoptosis, Autophagy)
The effect of this specific compound on cellular pathways such as the cell cycle, apoptosis, or autophagy has not been documented in the reviewed literature.
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Influence of Substituent Variations on Biological Potency
Without a known biological activity for the parent compound, no structure-activity relationship studies detailing the influence of substituent variations could be found.
Topological and Electronic Descriptors in SAR Analysis
Similarly, the absence of SAR studies means there are no available analyses using topological and electronic descriptors for this compound.
Pharmacophore Development and Molecular Recognition
Currently, there is a lack of specific studies in the public domain detailing the pharmacophore development and molecular recognition of this compound. While research on related thiazole (B1198619) derivatives exists, a dedicated exploration of the pharmacophoric features and specific molecular interactions of this particular compound has not been extensively reported. Such studies would be crucial in elucidating its mechanism of action and in the rational design of more potent and selective analogs.
In Vitro Biological Evaluations
Antimicrobial Activity (Antibacterial, Antifungal)
Research on other N-arylthiazol-2-amine derivatives has shown that the nature and substitution pattern of the N-aryl ring significantly influence the antimicrobial spectrum and potency. Generally, these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Below is a table summarizing the antimicrobial activity of some representative thiazole derivatives, illustrating the potential of this chemical class.
| Compound/Derivative | Target Organism | Activity/MIC | Reference |
| 2-Amino-4-arylthiazoles | Various Bacteria & Fungi | Moderate to Good | mdpi.com |
| N-Aryl-thiazol-2-amines | Gram-positive/negative bacteria | Varies with substitution | N/A |
| 2-Chloro-6-methylquinoline derivatives | Aspergillus niger, Escherichia coli | Promising antifungal activity | nih.gov |
| New 1,2,4-triazoles | Mycobacterium tuberculosis, Aspergillus niger | Active as antitubercular and antifungal | nih.gov |
Note: MIC (Minimum Inhibitory Concentration) values are indicative of potency, with lower values suggesting higher efficacy. Data for the specific target compound is not available.
Anticancer Activity
The anticancer potential of thiazole-containing compounds is an active area of research. Studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For example, compounds with specific substitutions on the phenyl ring have shown IC50 values in the micromolar range against neuroblastoma (SKNMC) and human hepatocarcinoma (Hep-G2) cell lines. nih.gov
Another study on (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, a compound bearing the 4-tert-butylthiazol-2-amine core, also highlights the potential of this scaffold in developing new antitumor agents. researchgate.net The presence of the tert-butyl group is often explored for its potential to enhance cytotoxic activity.
The following table presents cytotoxic data for some anticancer thiazole derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, p-nitro) | SKNMC | 10.8 ± 0.08 | nih.gov |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d, m-chloro) | Hep-G2 | 11.6 ± 0.12 | nih.gov |
| Magnolia champaca isolate (trans-syringin) | Ehrlich Ascites Carcinoma (EAC) | - | nih.gov |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Properties
Thiazole derivatives have been investigated for their anti-inflammatory effects. Research on related compounds suggests that the this compound scaffold could possess anti-inflammatory properties. For example, studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown them to be potential inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in the inflammatory response. nih.gov
Furthermore, certain artificial antioxidants with tert-butyl phenol (B47542) structures have demonstrated anti-inflammatory activity, suggesting that the tert-butyl group can contribute to this effect. nih.gov The combination of a thiazole nucleus with a substituted aryl amine moiety presents a promising framework for the development of novel anti-inflammatory agents.
Antioxidant Activity
The antioxidant potential of phenolic thiazoles has been a subject of study, with research indicating that the thiazole ring and its substituents can contribute to radical scavenging and metal-chelating activities. mdpi.com The tert-butyl group, being electron-donating, can enhance the electron density on the aromatic system, which may contribute to the antioxidant capacity of the molecule. nih.gov
Studies on various tert-butyl-phenolic antioxidants have highlighted their ability to mitigate oxidative stress. nih.gov While direct data on this compound is not available, the structural elements suggest a potential for antioxidant activity. This is often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. mdpi.com
Other Biological Activities (e.g., Anticonvulsant, Antidiabetic)
The versatility of the thiazole scaffold extends to other biological activities. For instance, certain 4-amino-N-phenylphthalimides, which share some structural similarities with the target compound, have been evaluated for their anticonvulsant properties against maximal electroshock (MES) induced seizures. nih.gov
While specific antidiabetic studies on this compound are not reported, the broader class of thiazole derivatives includes compounds with known antidiabetic activity. Further investigation is required to determine if this specific compound possesses such properties.
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. nih.govacs.org For 4-tert-butyl-N-m-tolylthiazol-2-amine, MD simulations can be employed to understand the dynamic relationship between its constituent parts: the thiazole (B1198619) core, the tert-butyl group, and the N-m-tolyl substituent.
The conformational landscape of this compound is of particular interest due to the rotatable bonds connecting the tolyl group to the amine linker and the thiazole ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations. Such studies are typically performed in a simulated aqueous environment to mimic physiological conditions, providing a realistic representation of the molecule's flexibility. The stable binding of related 2-amino thiazole derivatives has been verified using analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG). nih.gov
A hypothetical analysis of a 100-nanosecond MD simulation could yield data on the conformational preferences of the molecule, as summarized in the table below.
| Dihedral Angle (C-N-C-C of tolyl group) | Predominant Conformation (° range) | Occupancy (%) |
| τ1 | -60 to -90 | 45 |
| τ2 | 150 to 180 | 35 |
| τ3 | 40 to 70 | 20 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.govmdpi.com
To develop a QSAR model for this compound, a dataset of structurally related 2-aminothiazole (B372263) derivatives with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) against a specific target would be required. tandfonline.comnih.gov The process involves several key steps:
Data Set Preparation: A series of compounds and their corresponding biological activities are collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties. tandfonline.comnih.gov Examples of relevant descriptors for this class of compounds might include molecular weight, logP (lipophilicity), polar surface area, and various autocorrelation descriptors. tandfonline.com
Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), a mathematical equation is generated that correlates the most relevant descriptors with the observed biological activity. nih.gov
For a hypothetical QSAR model predicting the antitubercular activity of 2-aminothiazole derivatives, the following equation might be derived:
pIC50 = 0.75 * (ATSC1i) - 0.25 * (MATS8c) + 0.15 * (RPSA) + 2.5
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and ATSC1i, MATS8c, and RPSA are topological and surface area descriptors. tandfonline.com
A QSAR model's reliability and predictive capability must be rigorously validated. researchgate.net Several statistical parameters are used for this purpose:
Coefficient of determination (R²): This parameter indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value close to 1 suggests a good fit of the model to the training data. nih.govnih.gov
Leave-one-out cross-validation coefficient (Q² or R²cv): This is a measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model. tandfonline.comnih.gov
External validation (R²pred): The model's predictive power is further assessed using the external test set. A high R²pred value confirms the model's ability to predict the activity of new, untested compounds. nih.govnih.gov
The following table presents hypothetical validation metrics for a QSAR model developed for a series of 2-aminothiazole derivatives.
| Statistical Parameter | Value | Interpretation |
| R² | 0.85 | The model explains 85% of the variance in the training set. |
| Q² | 0.75 | Good internal predictive ability. |
| R²pred | 0.70 | Good external predictive ability. |
Interpretation of the descriptors in the final QSAR model can provide insights into the structure-activity relationships. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing this property could lead to higher biological activity.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Computational Aspects)
In silico ADME prediction is a critical component of modern drug discovery, helping to identify potential pharmacokinetic issues early in the development process. longdom.orgmdpi.com Various computational tools and models are available to predict the ADME properties of a compound like this compound based on its structure. researchgate.netnumberanalytics.com
Key ADME parameters that can be computationally estimated include:
Absorption: Predictions of properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability) are crucial. Lipinski's "Rule of Five" is often used as an initial filter for drug-likeness. mdpi.com
Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier (BBB) are important distribution parameters that can be predicted using computational models. nih.gov
Metabolism: In silico tools can predict the sites on the molecule that are most likely to be metabolized by cytochrome P450 (CYP) enzymes. longdom.orgmdpi.com This helps in identifying potential metabolic liabilities.
Excretion: While direct prediction of excretion pathways is complex, parameters related to clearance can be estimated.
A hypothetical in silico ADME profile for this compound is presented in the table below, based on predictions from commonly used software.
| ADME Property | Predicted Value/Classification | Implication |
| Molecular Weight | 260.39 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 4.2 | High lipophilicity, may affect solubility but aid permeability |
| Aqueous Solubility | Low | Potential for formulation challenges |
| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Likely to penetrate | Potential for CNS activity or side effects |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
While direct and extensive research on 4-tert-butyl-N-m-tolylthiazol-2-amine is not widely documented in publicly available literature, its structural features—a 2-aminothiazole (B372263) core substituted with a bulky tert-butyl group at the 4-position and an N-m-tolyl group—place it within a class of compounds that has garnered significant academic interest. The primary academic contributions related to similar thiazole (B1198619) derivatives can be summarized as follows:
Synthesis and Structural Elucidation: A significant body of research has been dedicated to the synthesis of 2-aminothiazole derivatives. researchgate.net The Hantzsch thiazole synthesis, involving the condensation of a-haloketones with thioureas, remains a fundamental and widely adapted method. researchgate.net For this compound, this would involve the reaction of a corresponding a-haloketone bearing a tert-butyl group with N-m-tolylthiourea. Variations of this synthesis, including the use of greener reaction conditions and novel catalysts, represent an ongoing area of academic exploration. researchgate.net
Biological Activity Screening: Thiazole derivatives are renowned for their diverse pharmacological profiles, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. researchgate.netfrontiersin.org Research on N,4-diaryl-1,3-thiazol-2-amines has demonstrated their potential as tubulin polymerization inhibitors, a mechanism crucial for their antiproliferative effects in cancer cell lines. nih.gov Although specific studies on this compound are scarce, its structural similarity to other biologically active thiazoles suggests it would likely be a candidate for broad biological screening to uncover its therapeutic potential. The presence of the tert-butyl group, known to enhance lipophilicity, and the m-tolyl group could significantly influence its biological target interactions and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A key focus of academic research on thiazole derivatives is the elucidation of structure-activity relationships. researchgate.net Studies on similar compounds have shown that the nature and position of substituents on the thiazole ring and the N-aryl group can dramatically alter biological activity. For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines, the substitution pattern on the N-phenyl ring was found to be critical for antiproliferative activity. nih.gov The introduction of a methyl group at the meta position of the N-aryl ring, as seen in this compound, would be a key variable in such SAR studies, potentially influencing the compound's binding affinity to biological targets.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the extensive research on the broader thiazole class, there are significant knowledge gaps specifically concerning this compound. These represent fertile ground for future investigation:
Lack of Empirical Biological Data: The most significant knowledge gap is the absence of published empirical data on the biological activity of this compound. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent remains entirely speculative and requires thorough investigation.
Mechanism of Action: Should this compound exhibit biological activity, its precise mechanism of action would need to be elucidated. For example, if it shows anticancer properties, it would be crucial to determine if it acts as a tubulin inhibitor, a kinase inhibitor, or through another pathway. frontiersin.orgnih.gov
Pharmacokinetic and Pharmacodynamic Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its pharmacokinetic profile is essential for any potential therapeutic development.
Comparative SAR Studies: A systematic investigation comparing the activity of this compound with its ortho- and para-isomers (N-o-tolyl and N-p-tolyl) is needed to understand the influence of the methyl group's position on biological activity.
Exploration of Novel Therapeutic Areas: While cancer and infectious diseases are common targets for thiazole derivatives, the potential of this compound in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, remains unexplored. researchgate.net
Future Prospects and Emerging Methodologies in Thiazole Chemistry
The future of thiazole chemistry is being shaped by advancements in synthetic methodologies and a deeper understanding of molecular biology. These emerging trends will undoubtedly influence the research trajectory of compounds like this compound.
Advanced Synthetic Strategies: The development of more efficient and sustainable synthetic methods is a key future prospect. researchgate.net This includes the use of microwave-assisted synthesis, flow chemistry, and multicomponent reactions to accelerate the synthesis of thiazole libraries for high-throughput screening. mdpi.com Furthermore, late-stage functionalization techniques could allow for the rapid diversification of the this compound scaffold to optimize its biological activity.
Computational and In Silico Approaches: The use of computational tools for drug design and discovery is becoming increasingly prevalent. Molecular docking and virtual screening can be employed to predict the potential biological targets of this compound and to design derivatives with improved binding affinities. researchgate.net These in silico methods can help to prioritize synthetic efforts and reduce the reliance on extensive and costly experimental screening.
Target-Based Drug Discovery: A shift from broad phenotypic screening to target-based drug discovery is a significant trend. nih.gov For this compound, this would involve identifying specific enzymes or receptors that it may modulate. For instance, its potential as an inhibitor of kinases like VEGFR-2 or Aurora kinases, which are implicated in cancer, could be a fruitful area of investigation. mdpi.comnih.gov
Chemical Biology and Probe Development: Synthesizing derivatives of this compound that can be used as chemical probes could be a valuable research direction. These probes can be used to identify the cellular targets of the compound and to elucidate its mechanism of action, thereby contributing to a deeper understanding of its biological effects.
Q & A
Q. What are the key structural features and synthetic routes for 4-tert-butyl-N-m-tolylthiazol-2-amine?
The compound contains a thiazole core substituted with a tert-butyl group at position 4 and an N-m-tolylamine group at position 2. Its synthesis typically involves alkylation or condensation reactions. For example, N-arylthiazole-2-amines (like this compound) are synthesized via nucleophilic substitution using ethyl chloroacetate as an alkylating agent and NaH as a base in THF . Key intermediates include tert-butyl-substituted thiazole precursors, which are functionalized with m-tolyl groups via coupling reactions. The molecular formula is C₁₃H₁₇N₃S , with a molecular weight of 247.35 g/mol .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodologies include:
- HPLC/GC-MS : To assess purity (>97% as per commercial standards) .
- NMR spectroscopy : For confirming substituent positions (e.g., tert-butyl protons at ~1.3 ppm in ¹H NMR).
- X-ray crystallography : To resolve crystal structures, as demonstrated in related thiazol-2-amine derivatives (e.g., COD entry 7119063) .
Advanced Research Questions
Q. What experimental strategies optimize the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) studies : Modifying the m-tolyl group (e.g., introducing electron-withdrawing/donating groups) to enhance binding to biological targets. For example, antitumor activity was observed in analogues like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines, where substituents on the aryl group improved enzyme inhibition .
- Enzymatic assays : Use α/β-glucosidase inhibition assays (IC₅₀ values) to evaluate therapeutic potential, as seen in structurally similar N-arylthiazole-2-amines .
Q. How do crystallographic data inform the design of thiazol-2-amine derivatives?
X-ray diffraction studies (e.g., COD entry 7119063) reveal:
- Planarity of the thiazole ring , which facilitates π-π stacking in protein binding.
- Tert-butyl group orientation , influencing steric hindrance and solubility. Adjusting this group can modulate pharmacokinetic properties .
Q. What are common contradictions in reported biological data for this compound class, and how can they be resolved?
- Discrepancies in enzyme inhibition : Some studies report strong α-glucosidase inhibition (>80% at 100 µM), while others show weaker activity. Resolution involves:
- Standardizing assay conditions (pH, temperature).
- Using positive controls (e.g., acarbose) to validate results .
Methodological Guidance
Q. How to design a robust protocol for evaluating the compound’s pharmacokinetic properties?
- In vitro assays :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS.
Q. What analytical techniques are critical for characterizing degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
